molecular formula C10H10N2O B1382011 5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1399663-06-9

5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B1382011
CAS No.: 1399663-06-9
M. Wt: 174.2 g/mol
InChI Key: SHUGGYASTBFHKS-UHFFFAOYSA-N
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Description

5’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is a spirocyclic compound featuring a unique structure where a cyclopropane ring is fused to an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with cyclopropane-containing reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired stereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

5’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic indole derivatives and cyclopropane-containing molecules. Examples include 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles and 2’-amino-1,2-dihydrospiro[(3H)-indole-3,4’-pyran]-2-ones .

Uniqueness

What sets 5’-Amino-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one apart is its unique spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropane ring fused to an indole moiety, has drawn attention due to its possible biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.2 g/mol
  • CAS Number : 1399663-06-9
  • Purity : Typically ≥97% .

The biological activity of this compound is believed to involve interactions with specific cellular targets, including enzymes and receptors that modulate various signaling pathways. The compound may exhibit its effects through:

  • Microtubule Disruption : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to disrupted microtubule formation and subsequent effects on cell cycle progression and apoptosis .
  • Antiproliferative Effects : Research indicates that this compound may exert cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Here are some key findings:

Cell Line IC50 (nM) Mechanism of Action
HCT154Induces apoptosis and disrupts microtubule formation
HCT11626Causes G2/M phase arrest and apoptosis
RKO12Alters expression of microtubule-related proteins

The compound demonstrated significant growth inhibition across several colorectal cancer cell lines, indicating its potential as a broad-spectrum anticancer agent.

Study on Colorectal Cancer Cells

In a detailed study involving human colorectal cancer (CRC) cells, researchers explored the effects of this compound. The results indicated that:

  • The compound induced significant apoptosis in CRC cells after 48 hours of treatment.
  • Flow cytometry analysis revealed a marked increase in cells arrested at the G2/M phase of the cell cycle.
  • Cleavage of PARP was observed, confirming apoptotic activity .

Comparison with Other Compounds

When compared to other known anticancer agents, such as vincristine and paclitaxel, this compound exhibited comparable or superior efficacy in certain resistant cell lines expressing high levels of ABCB1 protein, which is associated with multidrug resistance .

Properties

IUPAC Name

5-aminospiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUGGYASTBFHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)N)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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